molecular formula C8H12O4 B1395553 ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate CAS No. 324767-92-2

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No. B1395553
M. Wt: 172.18 g/mol
InChI Key: VOKQEANCCLGFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C8H12O4 . It is also known by its CAS number 324767-92-2 .


Synthesis Analysis

The synthesis of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate involves a reaction with sodium hydride in diethyl ether and mineral oil at 20°C. This is followed by a reaction with trifluoromethylsulfonic anhydride .


Molecular Structure Analysis

The molecular structure of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI key is VOKQEANCCLGFQI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate has a molecular weight of 172.18 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 55.8 Ų and a complexity of 207 . It is soluble in water .

Safety And Hazards

The safety data sheet for ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research could focus on the potential applications of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate in various fields, given its chemical properties. More studies are needed to fully understand its chemical reactions and mechanism of action .

properties

IUPAC Name

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQEANCCLGFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(COCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716088
Record name Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

CAS RN

324767-92-2
Record name Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Reactant of Route 2
ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Reactant of Route 3
ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Reactant of Route 5
ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Reactant of Route 6
ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.